molecular formula C16H18ClNO2S B15137416 Clopidogrel-13C,d5 (hydrochloride)

Clopidogrel-13C,d5 (hydrochloride)

Cat. No.: B15137416
M. Wt: 329.9 g/mol
InChI Key: GCVKPVCPLULMIO-HFBYLDRUSA-N
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Preparation Methods

The synthesis of Clopidogrel-13C,d5 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the Clopidogrel molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the Clopidogrel structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Clopidogrel-13C,d5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

methyl 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride

InChI

InChI=1S/C16H17NO2S.ClH/c1-19-16(18)15(12-5-3-2-4-6-12)17-9-7-14-13(11-17)8-10-20-14;/h2-6,8,10,15H,7,9,11H2,1H3;1H/i2D,3D,4D,5D,6D,16+1;

InChI Key

GCVKPVCPLULMIO-HFBYLDRUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([13C](=O)OC)N2CCC3=C(C2)C=CS3)[2H])[2H].Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCC3=C(C2)C=CS3.Cl

Origin of Product

United States

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